FK-565
Description
Historical Context and Discovery of FK-565 and Related Immunomodulators
The discovery of this compound is rooted in the broader exploration of immunomodulatory substances derived from microorganisms. In the course of screening for biologically active compounds from Streptomyces fermentation products, researchers isolated an acylpeptide named FK-156. researchgate.net This discovery spurred further investigation into bacterial cell wall peptidoglycans and their immunostimulatory properties. researchgate.net
Classification and Structural Relationship of this compound to Bacterial Peptidoglycans
This compound is classified as a synthetic heptanoyl tripeptide. nih.govnih.govnih.gov Its chemical structure is heptanoyl-γ-D-glutamyl-(L)-meso-diaminopimelyl-(D)-alanine. nih.govnih.gov It is an analogue of the naturally derived immunoactive peptide FK-156, which has a more complex structure. nih.govnih.gov
The core of this compound's structure is directly related to components of bacterial cell wall peptidoglycans. researchgate.netnih.gov The essential dipeptide, γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), is a fundamental building block of peptidoglycan found in the cell walls of many bacteria. nih.gov This structural mimicry is the basis for its ability to be recognized by the host's innate immune system, specifically by the intracellular pattern recognition receptor Nod1. nih.gov
Significance of this compound as a Biological Response Modifier and Immunomodulatory Peptide
This compound is recognized as a potent Biological Response Modifier (BRM) and an immunomodulatory peptide. researchgate.netnih.govnih.gov Its significance lies in its ability to modulate the host's immune system to produce a variety of therapeutic effects. Research has demonstrated that this compound enhances the host's defense mechanisms against a range of microbial infections, including those caused by both extracellular and facultative intracellular organisms. nih.gov
Furthermore, studies in immunosuppressed animal models have shown that this compound can restore the host's ability to resist microbial infections. nih.gov The compound exhibits significant immunoaugmentary properties, stimulating the activity of key immune cells such as natural killer (NK) cells, macrophages, and T cells. researchgate.netnih.govnih.gov This broad-spectrum immune stimulation underscores its potential as an adjuvant. nih.gov In the context of oncology, this compound has been investigated for its therapeutic properties in treating experimental and spontaneous metastases, with its anti-tumor activity thought to be a result of this immune augmentation. nih.govnih.govnih.gov
Overview of Key Research Areas and Unanswered Questions Regarding this compound
The primary areas of academic research on this compound have centered on its immunomodulatory effects in two main fields: infectious diseases and oncology. Its capacity to bolster host resistance to pathogens and to restore immune function in immunocompromised states has been a significant focus. nih.govnih.gov In oncology, its potential to treat metastases by augmenting the activity of NK cells, macrophages, and T cells has been a key area of investigation. nih.govnih.gov
Despite promising preclinical results that led to the initiation of a clinical trial for its anti-tumor activity, the trial was terminated in 1995 without progressing further. nih.gov The reasons for this cessation are not widely detailed in the available literature, representing a significant unanswered question.
More recent research has delved deeper into its mechanism of action, showing that this compound can act on CD8ɑ+ dendritic cells to promote cross-presentation, which could enhance T-cell responses against specific antigens. nih.gov However, the full spectrum of its interactions with various components of the immune system is still being elucidated. Another area of inquiry involves its efficacy across different species, as studies in swine suggested it was not a suitable immunomodulator at the dosages tested, indicating that its effects may be species-specific or dose-dependent. nih.gov Future research may focus on clarifying the precise molecular pathways it triggers and exploring its potential in combination with other therapeutic modalities.
Structure
2D Structure
Properties
IUPAC Name |
(2R,6S)-2-amino-7-[[(1R)-1-carboxyethyl]amino]-6-[[(4R)-4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N4O9/c1-3-4-5-6-10-17(27)26-16(22(34)35)11-12-18(28)25-15(9-7-8-14(23)21(32)33)19(29)24-13(2)20(30)31/h13-16H,3-12,23H2,1-2H3,(H,24,29)(H,25,28)(H,26,27)(H,30,31)(H,32,33)(H,34,35)/t13-,14-,15+,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWBSKCFKHSDHD-LVQVYYBASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)N[C@H](CCC(=O)N[C@@H](CCC[C@H](C(=O)O)N)C(=O)N[C@H](C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10229629 | |
| Record name | FK 565 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10229629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79335-75-4 | |
| Record name | FK 565 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079335754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FK 565 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10229629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FK-565 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD9KDE59ZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Fk 565
Direct and Indirect Cellular Targets of FK-565
This compound interacts with several key immune cell populations, either directly or indirectly, to augment host defense mechanisms. nih.govnih.gov Its primary cellular targets include macrophages, natural killer (NK) cells, and T cells, leading to a cascade of immune activation.
This compound functions as a ligand for the Nucleotide Oligomerization Domain 1 (NOD1), an intracellular pattern recognition receptor. probechem.commedchemexpress.combiorxiv.org NOD1 is pivotal in the innate immune system for detecting specific motifs found in bacterial peptidoglycan, such as D-glutamyl-meso-diaminopimelic acid (iE-DAP). biorxiv.org By acting as a NOD1 agonist, this compound can initiate an immune response. probechem.commedchemexpress.comnih.gov This interaction is a cornerstone of its biological activity, triggering downstream signaling pathways that lead to inflammation and cellular activation. biorxiv.orgahajournals.org For instance, studies have shown that selective NOD1 ligands like this compound can induce vascular inflammation. ahajournals.org
This compound has been demonstrated to have significant immunoaugmentary effects on macrophages. nih.govnih.gov Both in vivo and in vitro studies have shown that this compound can directly activate macrophages. nih.gov This activation leads to a range of enhanced macrophage functions, including:
Enhanced Spreading: Peritoneal macrophages treated with this compound exhibit increased spreading. nih.gov
Increased Phagocytosis: The ability of peritoneal macrophages to phagocytose latex particles is enhanced by this compound. nih.gov
Improved Intracellular Killing of Bacteria: this compound boosts the capacity of peritoneal macrophages to kill bacteria intracellularly. nih.gov
Superoxide (B77818) Anion Production: The compound enhances the production of superoxide anion by peritoneal macrophages, a key component of the respiratory burst used to kill pathogens. nih.gov
Increased Lysosomal Enzyme Activities: this compound also leads to an increase in the lysosomal enzyme activities of macrophages. nih.gov
These findings suggest that direct activation is a primary mechanism of macrophage activation by this compound. nih.gov
NK Cell Activity: In vitro studies with human peripheral blood mononuclear cells (MNCs) have shown that this compound enhances NK-cell activity, particularly when adherent MNCs are removed. nih.gov This suggests a direct or indirect effect on NK cells or the removal of a suppressive cell population.
LAK Cell Generation: this compound potentiates the generation of lymphokine-activated killer (LAK) cells in the presence of Interleukin-2 (B1167480) (IL-2). nih.gov It also enhances the effector phase of LAK cells. nih.gov
T Cell Responses: this compound has been shown to have immunoaugmentary properties for T cells in vitro and in vivo. nih.gov In mixed lymphocyte reaction (MLR) assays, this compound demonstrated the ability to significantly increase the proliferation of responder spleen cells in the presence of allogeneic stimulation. researchgate.net
| Cell Type | Effect of this compound | Supporting Evidence |
| Macrophages | Enhanced spreading, phagocytosis, intracellular killing, superoxide anion production, and lysosomal enzyme activity. nih.gov | In vivo and in vitro studies in mice. nih.gov |
| NK Cells | Enhanced cytotoxic activity. nih.gov | In vitro studies with human peripheral blood mononuclear cells. nih.gov |
| LAK Cells | Potentiated generation and enhanced effector phase in the presence of IL-2. nih.gov | In vitro studies with human peripheral blood mononuclear cells. nih.gov |
| T Cells | Immunoaugmentary properties, increased proliferation in MLR. nih.govresearchgate.net | In vitro and in vivo studies in mice. nih.govresearchgate.net |
Intracellular Signaling Pathways Modulated by this compound
The interaction of this compound with its cellular targets triggers a series of intracellular signaling events that ultimately mediate its biological effects. These pathways often culminate in the production and release of various cytokines.
A key aspect of this compound's mechanism of action is its ability to induce the release of cytokines, which are crucial signaling molecules in the immune system. While this compound alone may not directly induce detectable levels of certain cytokines like IL-2, interferon-gamma, or tumor necrosis factor-alpha in some in vitro settings with human MNCs, its role as a NOD1 agonist suggests a more complex interaction in cytokine induction. biorxiv.orgnih.gov NOD1 activation is known to trigger signaling cascades, such as the MAPK pathway, leading to cytokine expression. biorxiv.org
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine with a central role in inflammation, cell proliferation, and apoptosis. creative-diagnostics.comnih.gov It is primarily secreted by activated mononuclear macrophages. um.es While some studies on human MNCs did not detect direct TNF-α production by this compound alone, the activation of macrophages by this compound strongly implies a potential for TNF-α release in certain contexts. nih.govnih.gov Macrophages are major producers of TNF-α, and their activation is a key step in its secretion. nih.gov The binding of a ligand to its receptor, such as this compound to NOD1, initiates intracellular signal transduction, a chain of reactions that transmits signals from the cell surface to the nucleus, often leading to changes in gene expression for cytokines like TNF-α. nih.gov The TNF-α signaling pathway itself is complex, involving binding to its receptors (TNF-R1 and TNF-R2) and activating downstream pathways like NF-κB and MAPK, which regulate a wide array of cellular responses. nih.govum.es
Induction of Cytokine Release by FK 565
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) Induction
The effect of this compound on the induction of colony-stimulating factors (CSFs), which are vital for the proliferation and differentiation of hematopoietic stem cells, has been investigated. Studies in cynomolgus monkeys revealed that this compound administration led to a rapid and sustained increase in Macrophage Colony-Stimulating Factor (M-CSF) and a slight increase in Granulocyte Colony-Stimulating Factor (G-CSF). ahajournals.org However, under the conditions of this in-vivo study, Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) was not detected in the plasma at any of the doses of this compound administered. ahajournals.org
| Colony-Stimulating Factor | Effect of this compound Administration (in vivo, monkey) | Reference |
|---|---|---|
| Macrophage Colony-Stimulating Factor (M-CSF) | Increased | ahajournals.org |
| Granulocyte Colony-Stimulating Factor (G-CSF) | Slightly Increased | ahajournals.org |
| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | Not Detected | ahajournals.org |
Interferon-gamma (IFN-γ) Production
The influence of this compound on the production of Interferon-gamma (IFN-γ), a critical cytokine for both innate and adaptive immunity, appears to be context-dependent. Studies on human peripheral blood mononuclear cells (MNCs) in vitro showed that this compound, when used alone, did not have a detectable influence on the production of IFN-γ. nih.gov However, more complex interactions reveal a synergistic potential. This compound, acting as a Nod1 agonist, can work in concert with agonists for Toll-like receptors (TLRs). Research using human dendritic cells (DCs) demonstrated that the combination of this compound with a TLR4 agonist (lipid A) synergistically induced the production of IFN-γ. nih.gov The culture supernatants from these stimulated DCs were then able to activate T cells to produce high levels of IFN-γ, an effect attributed to the DC-derived Interleukin-12 (IL-12). nih.gov This indicates that while this compound may not be a direct inducer of IFN-γ, it can significantly amplify its production in the presence of other microbial signals by promoting a Th1-lineage immune response. nih.gov
Activation of NF-κB Signaling Pathways
A primary mechanism through which this compound exerts its immunomodulatory effects is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.comnih.gov This is a direct consequence of its function as a Nod1 agonist. ahajournals.org Nod1 is an intracellular sensor that recognizes components of bacterial peptidoglycan, such as the γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) motif, which this compound mimics. mdpi.comnih.gov Upon binding of this compound, Nod1 undergoes a conformational change, leading to the recruitment of the kinase RICK (also known as Rip2). nih.gov This interaction initiates a signaling cascade that culminates in the activation of the IκB kinase (IKK) complex. nih.gov The IKK complex then phosphorylates the inhibitory IκB proteins, targeting them for degradation and freeing NF-κB dimers (typically p50-p65) to translocate to the nucleus. nih.gov Once in the nucleus, NF-κB acts as a master transcription factor, inducing the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, which are essential for mounting an effective immune response. ahajournals.orgnih.gov
Potential Modulation of MAPK Pathways (e.g., JNK, p38)
In addition to NF-κB, the activation of Nod1 by this compound also triggers the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. mdpi.comnih.gov These pathways are crucial for converting extracellular stimuli into cellular responses such as inflammation, proliferation, differentiation, and apoptosis. nih.govnih.govyoutube.com Similar to the NF-κB pathway, Nod1 activation leads to the recruitment and activation of upstream kinases that initiate the MAPK cascade. nih.gov The p38 and JNK pathways, often termed stress-activated protein kinase (SAPK) pathways, are strongly activated by inflammatory cytokines and cellular stress. nih.gov Once activated, p38 and JNK phosphorylate a variety of transcription factors and other proteins, contributing to the regulation of gene expression. nih.gov The activation of these MAPK pathways by this compound is integral to its ability to induce a robust inflammatory response and modulate immune cell function. nih.gov
Impact of this compound on Bacterial Cell Wall Synthesis
Inhibition of Peptidoglycan Synthesis
The mechanism of action of this compound against bacterial infections is not based on the direct inhibition of bacterial cell wall synthesis. Unlike antibiotics such as β-lactams or fosfomycin (B1673569) that directly target enzymes like transpeptidases or MurA to block peptidoglycan formation, this compound functions as an immunomodulator. capes.gov.brnih.govnih.gov It is a synthetic acyltripeptide that mimics a substructure of peptidoglycan, specifically acting as a Nod1 agonist. ahajournals.orgnih.gov By activating the host's intracellular Nod1 receptors, this compound triggers innate immune signaling pathways, leading to an enhanced host defense against microbial invasion. ahajournals.orgnih.gov This enhanced resistance is achieved by increasing the number and activity of phagocytic cells like macrophages and polymorphonuclear leukocytes, and stimulating their chemotactic, phagocytic, and killing capabilities. nih.gov Therefore, the impact of this compound on bacteria is indirect, stemming from the potentiation of the host's own immune system rather than a direct assault on the bacterial cell wall synthesis machinery. nih.govnih.govnih.gov
Structural Mimicry and Interference Mechanisms
The immunostimulatory properties of FK565 are fundamentally linked to its structural resemblance to a specific component of bacterial peptidoglycan (PGN). PGN is a crucial polymer that forms the cell wall of most bacteria, and its fragments are recognized by the host's innate immune system as a sign of bacterial presence.
Structural Mimicry of Peptidoglycan Components
FK565 is a synthetic derivative of a natural product, FK156, which was first isolated from Streptomyces violaceus. FK565 is an acyltripeptide, and its structure mimics that of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) ahajournals.orgnih.gov. iE-DAP is a dipeptide motif that is a characteristic component of the PGN of all Gram-negative bacteria and certain Gram-positive bacteria ahajournals.orgnih.govinvivogen.com.
The key to this mimicry lies in the presence of a meso-diaminopimelic acid (DAP) residue within the structure of FK565. This structural feature allows it to be specifically recognized by the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) ahajournals.orgnih.gov. NOD1 is an intracellular pattern recognition receptor that plays a critical role in the innate immune response to bacterial pathogens ahajournals.orginvivogen.com. While another related receptor, NOD2, recognizes muramyl dipeptide (MDP), a different PGN fragment, NOD1 is specifically activated by PGN fragments containing DAP, such as iE-DAP and, consequently, its structural mimic, FK565 nih.govresearchgate.net.
Interference with Cellular Signaling Pathways
Upon entering the cell, FK565 interacts directly with the leucine-rich repeat (LRR) domain of the NOD1 receptor researchgate.net. This binding event is believed to induce a conformational change in NOD1, leading to its activation and the initiation of downstream signaling cascades. The primary signaling pathways activated by FK565-mediated NOD1 engagement are the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways ahajournals.orgresearchgate.net.
The activation of these pathways leads to the transcription of a wide array of pro-inflammatory genes. This results in the production and secretion of various cytokines and chemokines, which are key signaling molecules that orchestrate the inflammatory response. Research has demonstrated that stimulation with FK565 leads to the production of several key inflammatory mediators.
Detailed Research Findings on FK565-Induced Cytokine and Chemokine Production
In Vitro Studies: In human coronary artery endothelial cells (HCAECs), FK565 has been shown to be a more potent inducer of immune responses compared to other NOD1 ligands like iE-DAP and FK156 ahajournals.org. At a concentration of 10 µg/mL, FK565 significantly induced the production of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) and the pro-inflammatory cytokine Interleukin-8 (IL-8) ahajournals.org.
Synergistic Effects: The immunostimulatory effects of FK565 can be significantly enhanced when combined with agonists for Toll-like receptors (TLRs), another class of pattern recognition receptors. For instance, co-stimulation of human dendritic cells with FK565 (10 µg/mL) and the TLR4 agonist lipid A (10 ng/mL) resulted in a synergistic increase in the production of Interleukin-12 (IL-12) and Interferon-gamma (IFN-γ) nih.govresearchgate.net. This synergistic action suggests a complex interplay between different arms of the innate immune system in response to bacterial cues.
In Vivo Studies: Administration of FK565 to cynomolgus monkeys at doses as low as 0.01 mg/kg led to a detectable increase in plasma levels of Interleukin-6 (IL-6) and macrophage colony-stimulating factor (M-CSF) nih.gov. In mice, the combination of FK565 with the TLR4 agonist lipopolysaccharide (LPS) resulted in significantly higher levels of circulating IL-1β, IL-6, and TNF-α compared to treatment with either agonist alone nih.gov.
These findings highlight the ability of FK565 to act as a potent immunomodulator by mimicking a bacterial danger signal, thereby activating key cellular signaling pathways and inducing a robust inflammatory response.
Data Tables
Table 1: FK565-Induced Cytokine and Chemokine Production in In Vitro and In Vivo Models
| Model System | Compound & Concentration/Dose | Induced Cytokines/Chemokines | Observed Effect | Reference |
| Human Coronary Artery Endothelial Cells (HCAEC) | FK565 (10 µg/mL) | CCL2, IL-8 | Significant induction of chemokine and cytokine production. | ahajournals.org |
| Human Dendritic Cells | FK565 (10 µg/mL) + Lipid A (10 ng/mL) | IL-12, IFN-γ | Synergistic increase in cytokine production compared to single agonist treatment. | nih.govresearchgate.net |
| Cynomolgus Monkeys | FK565 (≥0.01 mg/kg) | IL-6, M-CSF | Dose-dependent increase in plasma cytokine levels. | nih.gov |
| Mice | FK565 + LPS | IL-1β, IL-6, TNF-α | Significantly higher circulating cytokine levels compared to single agonist treatment. | nih.gov |
Preclinical Immunomodulatory Activities of Fk 565
Augmentation of Innate Immune Responses by FK 565
FK 565 has demonstrated a capacity to enhance various functions of the innate immune system. Research indicates that its therapeutic and protective effects in preclinical models are linked to its ability to augment the activity of crucial immune cells. frontiersin.orgresearchgate.net Studies in murine models have shown that FK 565 can bolster host resistance against microbial infections and inhibit the metastasis of tumors, with evidence suggesting these effects are mediated through the enhancement of both macrophage and T-cell functions, as well as natural killer cell activity. frontiersin.orgresearchgate.net
Macrophage Activation and Functional Enhancement
Preclinical studies have demonstrated that FK 565 can enhance the phagocytic activity of macrophages. In murine models, the administration of FK 565 led to an increased uptake of latex particles by peritoneal macrophages. avma.org This enhancement of phagocytosis is a critical mechanism for clearing pathogens and cellular debris, and its potentiation by FK 565 underscores the compound's role in augmenting this fundamental innate immune process.
Table 1: Effect of FK 565 on Macrophage Phagocytic Activity
| Cell Type | Assay | Finding | Citation |
|---|
Table 2: Modulation of Superoxide (B77818) Anion Production in Macrophages by FK 565
| Cell Type | Treatment | Outcome | Citation |
|---|
The degradative capacity of macrophages is heavily reliant on the activity of their lysosomal enzymes. Studies investigating the effects of FK 565 have revealed that the compound can enhance the activities of these enzymes in mouse macrophages. avma.org This modulation of lysosomal function contributes to the more effective processing of phagocytosed material, further augmenting the antimicrobial and cytotoxic capabilities of these cells.
Table 3: Impact of FK 565 on Lysosomal Enzyme Activities in Macrophages
| Cell Type | Effect of FK 565 | Implication | Citation |
|---|
Table 4: FK 565-Mediated Modulation of Macrophage Bactericidal Activity
| Cell Type | Effect of FK 565 | Functional Outcome | Citation |
|---|
Natural Killer (NK) Cell Augmentation
In addition to its effects on macrophages, FK 565 has been shown to augment the activity of Natural Killer (NK) cells. NK cells are a critical component of the innate immune system, known for their ability to directly kill tumor cells and virus-infected cells without prior sensitization. In vitro studies have demonstrated that FK 565 can significantly enhance the cytotoxic activity of human blood lymphocytes depleted of monocytes against target cancer cells. tandfonline.com This augmentation of NK cell function was observed at concentrations ranging from 10 to 100 micrograms/ml. tandfonline.com This suggests that FK 565 can directly potentiate the cytolytic capabilities of NK cells, contributing to its anti-neoplastic properties observed in preclinical models. frontiersin.orgresearchgate.net
Table 5: Augmentation of Natural Killer (NK) Cell Activity by FK 565
| Cell Type | Treatment Concentration | Observed Effect | Citation |
|---|
Modulation of Adaptive Immune Responses by FK 565
The synthetic acyltripeptide, FK 565, has been identified as a biological response modifier with notable immunoaugmentary properties, particularly concerning adaptive immune responses. nih.govnih.gov Its activity is believed to contribute to its therapeutic effects observed in preclinical models. nih.govnih.gov
T-Lymphocyte Activation and Function
FK 565 has demonstrated the ability to stimulate T-lymphocyte function both in vitro and in vivo. nih.govresearchgate.net This stimulation is a key component of its immunomodulatory profile. In murine models, FK 565 has been shown to augment T-cell activity, which is thought to be a primary mechanism behind its therapeutic efficacy. nih.govnih.govresearchgate.net
In the context of a mixed lymphocyte reaction (MLR), a standard assay for assessing T-cell proliferation and reactivity, FK 565 has been observed to stimulate the response to alloantigens in a dose-dependent manner. researchgate.net This suggests a direct or indirect effect on T-cell activation and proliferation in response to foreign antigens. Furthermore, FK 565 has been shown to stimulate the development of cytotoxic effector cells in primary allogeneic mixed lymphocyte tumor cell cultures. researchgate.net
While the precise molecular signaling pathways of T-cell activation by FK 565 are not extensively detailed in available literature, its ability to enhance T-cell responses is a consistent finding in preclinical studies.
Effects on Lymphocyte Blastogenesis and Interleukin-2 (B1167480) Production
FK 565 has been noted for its blastogenic activity, meaning it can induce lymphocytes to enlarge and prepare for division. This nonspecific blastogenic effect was observed in murine mixed lymphocyte reaction (MLR) assays when FK 565 was added to responder spleen cells cultured alone and may contribute to the immunostimulation seen in these reactions. researchgate.net
Regarding Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation, the interaction with FK 565 appears to be complex. In studies with human peripheral blood mononuclear cells, FK 565 in combination with IL-2 was found to increase both the proliferation and cytotoxicity of these cells. nih.gov This suggests a synergistic or enhancing effect on IL-2-mediated responses. However, another study using rat splenocytes found that FK 565 inhibited the release of IL-2 under similar experimental conditions. The increase in intracellular free calcium, a necessary element for the activation and lytic activity of lymphokine-activated killer (LAK) cells, was not associated with the blastogenic response of peripheral blood mononuclear cells treated with IL-2 and FK 565. researchgate.net
Preclinical in vitro and in vivo Immunomodulatory Studies of FK 565
The immunomodulatory properties of FK 565 have been investigated in various preclinical models, primarily focusing on its effects on different immune cell populations and its potential to enhance host defense mechanisms.
Studies in Murine Models
In murine models, FK 565 has been shown to possess significant immunoaugmentary properties, affecting natural killer (NK) cells, macrophages, and T-cells. nih.govnih.gov These effects are observed both in vitro and in vivo. The compound has been shown to stimulate cytotoxic T-lymphocyte responses, which are crucial for anti-tumor immunity. researchgate.net
FK 565 has also demonstrated the ability to restore host defense against microbial infections in immunosuppressed mice, including those treated with cyclophosphamide, hydrocortisone, mitomycin C, or carrageenan. nih.gov This restorative capacity highlights its potential as an immunomodulatory agent in immunocompromised states. The therapeutic activity of FK 565 in murine cancer models is thought to be mediated by the augmentation of these host defense mechanisms, including T-lymphocytes, NK cell activity, and macrophage activation. researchgate.net
Evaluation in Other Animal Models (e.g., Porcine, Aquatic Species)
The immunomodulatory effects of FK 565 have been evaluated in a limited number of other animal models, including porcine and aquatic species.
Porcine Models: An in vitro and in vivo study was conducted to determine the influence of FK 565 on lymphocyte and macrophage function in swine. In these experiments, mitogen-stimulated lymphocyte blastogenesis and interleukin-2 production were not affected in cells preincubated with FK 565. While there was a trend toward increased natural killer (NK) cell activity, it was not statistically significant. In vitro treatment of porcine alveolar macrophages with FK 565 did not enhance their cytolytic or bactericidal activity. Furthermore, oral administration of FK 565 to pigs did not affect lymphocyte blastogenesis, interleukin-2 production, or alveolar macrophage bactericidal activity. In fact, a significant decrease in alveolar macrophage cytolytic activity was observed at a specific dosage. These findings suggest that at the dosages tested, FK 565 may not be a suitable immunomodulator for enhancing nonspecific immunity in swine.
Interactive Data Table: In Vitro Effects of FK 565 on Porcine Lymphocyte Function
| Parameter | Control | FK 565 (0.1 µg/ml) | FK 565 (1.0 µg/ml) | FK 565 (10.0 µg/ml) |
| Lymphocyte Blastogenesis (PHA) | 65.3 ± 5.4 | 63.1 ± 6.2 | 68.2 ± 7.1 | 60.5 ± 5.9 |
| Lymphocyte Blastogenesis (ConA) | 55.1 ± 4.9 | 53.8 ± 5.5 | 57.9 ± 6.3 | 51.7 ± 5.1 |
| Lymphocyte Blastogenesis (PWM) | 42.7 ± 3.8 | 41.9 ± 4.1 | 44.3 ± 4.5 | 39.8 ± 3.9 |
| Interleukin-2 Production (U/ml) | 18.2 ± 2.1 | 17.9 ± 2.3 | 19.1 ± 2.5 | 17.5 ± 2.0 |
| NK Cell Activity (%) | 15.4 ± 1.8 | 16.1 ± 2.0 | 18.2 ± 2.2 | 15.9 ± 1.9 |
| Data represents mean ± standard error of the mean (SEM) from in vitro studies on porcine lymphocytes. |
Aquatic Species: In rainbow trout (Salmo gairdneri), the immunoactive peptide FK 565 was found to offer protection against intraperitoneal infection with Aeromonas salmonicida. nih.gov This protective effect is thought to be due to the nonspecific stimulation of phagocytic cells. Both peritoneal phagocytic cells and phagocytic cells of the pronephros (a kidney-like organ in fish) showed stimulated activity with FK 565 treatment in vivo and in vitro, respectively. nih.gov Furthermore, FK 565 was able to rapidly restore the decreased activity of phagocytic cells in fish that had been immunosuppressed with cyclophosphamide. nih.gov
No specific immunomodulatory studies involving FK 565 in other aquatic species such as carp, shrimp, or tilapia were identified in the available literature.
Preclinical Antimicrobial Activities of Fk 565
Direct Antimicrobial Spectrum and Potency in Preclinical Models
Preclinical studies indicate that FK 565 does not exhibit significant direct antimicrobial or antifungal activity in vitro. Its principal value in combating infections lies in its ability to stimulate the host's immune system. Research has shown that FK 565 has no direct antiviral activity against Herpes Simplex Virus (HSV). While specific Minimum Inhibitory Concentration (MIC) values against a broad range of bacteria and fungi are not extensively reported in the available literature, the compound's efficacy is consistently attributed to its immunomodulatory properties rather than direct inhibition of microbial growth.
The following table summarizes the microorganisms against which FK 565 has demonstrated protective effects in preclinical models, primarily through the enhancement of host resistance.
| Microorganism | Type | Demonstrated Protective Effect (via Host Resistance) |
| Escherichia coli | Bacterium | Yes |
| Staphylococcus aureus | Bacterium | Yes |
| Listeria monocytogenes | Bacterium | Yes |
| Pseudomonas aeruginosa | Bacterium | Yes |
| Candida albicans (Candidiasis) | Fungus | Yes |
| Herpes Simplex Virus (HSV) | Virus | Yes |
| Murine Cytomegalovirus (MCMV) | Virus | Yes |
| Influenza Virus | Virus | Yes |
Host Resistance Enhancement Against Microbial Infections
FK 565 has been shown to significantly bolster the host's defense mechanisms against a variety of microbial infections in animal models. This enhancement of innate immunity is the cornerstone of its therapeutic potential.
Protection Against Bacterial Infections (e.g., Escherichia coli, Staphylococcus aureus, Listeria monocytogenes, Pseudomonas aeruginosa)
Studies in mice have demonstrated that FK 565 significantly enhances the host's defense against acute systemic infections caused by several bacterial pathogens. nih.gov
Escherichia coli : FK 565 has been shown to be effective in protecting mice against E. coli infections through both parenteral and oral administration routes. nih.gov This suggests a systemic enhancement of the host's ability to clear the infection.
Staphylococcus aureus : The compound has been found to significantly enhance the defense of mice against subcutaneous abscesses induced by Staphylococcus aureus. nih.gov
Listeria monocytogenes : In preclinical models, the enhancement of host defense against Listeria infection was observed following the administration of related immunoactive peptides, with FK 565 showing similar protective effects. nih.gov
Pseudomonas aeruginosa : The enhancing effects of FK 565 on the host defense of mice against pseudomonal infection were found to be more potent than other immunoactive drugs. nih.gov Furthermore, in immunosuppressed mice, the therapeutic effect of antibiotics like ticarcillin (B1683155) or gentamicin (B1671437) against Pseudomonas infection was markedly enhanced when combined with a related compound, FK-156, which shares a similar mechanism of action with FK 565. researchgate.net
Efficacy Against Fungal Infections (e.g., Candidiasis)
The immunomodulatory activity of FK 565 extends to fungal pathogens. Preclinical studies have listed candidiasis as a condition where FK 565 enhances host resistance, indicating its potential in augmenting the immune response to fungal infections. nih.gov
Antiviral Effects in Animal Models (e.g., Herpes Simplex Virus, Murine Cytomegalovirus, Influenza Virus)
While FK 565 does not possess direct antiviral properties, it has demonstrated significant protective effects against several viral infections in mice by activating the host's immune system. nih.gov
Herpes Simplex Virus (HSV) : FK 565 showed excellent protective activities against systemic infections with both acyclovir-sensitive and -resistant HSV. nih.gov It also markedly inhibited the zosteriform spread of HSV on the flank skin of mice. nih.gov The mechanism is suggested to be the nonspecific activation of macrophages, as peritoneal exudate cells from FK 565-treated mice more strongly suppressed the growth of HSV in vitro compared to cells from control mice. nih.gov
Murine Cytomegalovirus (MCMV) : The compound exhibited superior protective activities against MCMV infection in mice compared to acyclovir. nih.gov
Influenza Virus : In respiratory tract infections with the influenza virus, FK 565 showed potent protective effects at various doses and routes of administration. nih.gov
Structure Activity Relationships Sar and Chemical Modifications of Fk 565
Identification of Key Structural Features for Immunomodulatory Activity
The immunomodulatory activity of FK 565 is intrinsically linked to its peptide structure, which mimics fragments of bacterial peptidoglycan nih.govguidetopharmacology.org. This structural mimicry allows FK 565 to interact with host pattern recognition receptors, particularly Nucleotide-binding Oligomerization Domain 1 (NOD1) tocris.comnih.gov. Key to this interaction is the presence of specific amino acid residues and their configuration within the peptide chain. The tripeptide structure of FK 565, specifically heptanoyl-γ-D-glutamyl-L-meso-diaminopimelyl-D-alanine, contains essential motifs for stimulating immune responses guidetopharmacology.org. The N-terminal heptanoyl group and the specific sequence and stereochemistry of the amino acids, including the unique meso-diaminopimelic acid (meso-DAP), are critical determinants of its activity citeab.com.
Role of the Diaminopimelic Acid (DAP) Moiety in FK 565 Activity
The diaminopimelic acid (DAP) moiety is a crucial structural component found in the peptidoglycan of many bacteria and is present in immunostimulatory peptides like FK 565 and FK 156. Specifically, the meso-isomer of DAP is highlighted as being necessary for the activation of NOD1 by related compounds such as iE-DAP (D-isoGlu-meso-diaminopimelic acid) tocris.com. Research on analogs of tracheal cytotoxin (TCT), a related muramyl peptide, suggests that the free amino and carboxyl groups of the DAP residue are required for activity. Furthermore, studies involving the synthesis of conformationally constrained d-Glu-meso-DAP analogs have indicated that modifications to the terminal amino group of the meso-DAP can abolish the ability of these compounds to activate NOD1, underscoring the stringent structural requirements around this residue for receptor interaction.
Design and Synthesis of FK 565 Analogs and Derivatives
The synthesis of FK 565 and its related peptide FK 156 has been achieved through various chemical routes. The design of FK 565 analogs and derivatives aims to explore the impact of structural modifications on immunomodulatory potency, specificity, and other biological activities. For instance, the synthesis of FK 156 analogs with hydroxy-bearing acyl groups demonstrated significant adjuvant effects. Research has also focused on creating conformationally constrained d-Glu-meso-DAP analogs to probe the structural requirements for NOD1 activation. Investigations into the antitumor effects of FK 156 and its synthetic derivatives further illustrate the effort to develop novel compounds based on the core structures of these immunoactive peptides. These synthetic efforts allow for systematic variations of the peptide sequence, N-terminal acyl group, and the stereochemistry of the constituent amino acids to define structure-activity relationships.
Comparative Analysis of FK 565 and Related Peptides (e.g., FK 156)
FK 565 and FK 156 are two well-studied immunoactive peptides that share structural similarities as peptidoglycan mimetics but exhibit distinct differences in their precise chemical structures, leading to variations in their biological activities. Both compounds function as NOD1 agonists and have demonstrated the ability to enhance host defense mechanisms against microbial infections and exhibit antitumor potential tocris.comnih.gov.
Structural Differences and Similarities
Both FK 565 and FK 156 contain the meso-diaminopimelic acid moiety, a key feature for their immunomodulatory activity tocris.com. However, they differ in their N-terminal capping groups and the C-terminal amino acid. FK 565 is an acyltripeptide with a heptanoyl group at the N-terminus and D-alanine at the C-terminus. In contrast, FK 156 is a tetrapeptide featuring a D-lactoyl-L-alanyl group at the N-terminus and glycine (B1666218) at the C-terminus citeab.com. These differences in the terminal structures contribute to their varied biological profiles.
Below is a table summarizing the key structural differences:
| Feature | FK 565 | FK 156 |
| Structure Type | Acyltripeptide | Tetrapeptide |
| N-terminal Group | Heptanoyl | D-lactoyl-L-alanyl |
| C-terminal Amino Acid | D-alanine | Glycine |
| DAP Moiety | Present (L-meso-diaminopimelyl) | Present (L-meso-diaminopimelyl) |
| NOD1 Agonism | Yes tocris.comnih.gov | Yes tocris.comnih.gov |
Differential Biological Activities and Mechanistic Insights from Analogs
Despite both being NOD1 agonists, FK 565 and FK 156 exhibit differential biological activities. FK 156 has been reported as a potent stimulant of antibody production and is noted for being free of pyrogenicity. FK 565, on the other hand, has been described as a potent anticancer agent and is known for its ability to activate tumoricidal properties in macrophages. Studies comparing their effects on cytokine release have shown that both can induce IL-1 and inhibit IL-2 release. Differential effectiveness based on the route of administration has also been observed, particularly in the context of enhancing host defense against Escherichia coli infection, where FK 565 was effective by both parenteral and oral routes, while FK 156 was only effective parenterally.
Mechanistic insights gained from studying analogs of these peptides further illuminate the role of specific structural elements in their activity. Modifications to the DAP moiety or the terminal groups can influence the degree of NOD1 activation and downstream immune responses tocris.com. The distinct N-terminal acyl chains and C-terminal amino acids in FK 565 and FK 156 likely contribute to differences in their pharmacokinetic properties, cellular uptake, and interactions with other host factors, leading to their observed differential biological effects.
Synthetic and Biosynthetic Research on Fk 565
Chemical Synthesis Methodologies for FK 565
The chemical synthesis of FK 565, a complex peptide containing a unique meso-diaminopimelic acid residue and a fatty acid chain, requires specific strategies for peptide bond formation and protection.
Strategies for Dipeptide and Tripeptide Synthesis
The synthesis of FK 565 involves the formation of peptide bonds between its constituent amino acids: heptanoic acid, D-glutamic acid, L-meso-diaminopimelic acid, and D-alanine. nih.gov Peptide synthesis generally involves coupling reactions between amino acids, often requiring the use of coupling agents to facilitate amide bond formation. masterorganicchemistry.com
Research has explored various strategies for synthesizing the dipeptide and tripeptide fragments that make up FK 565. One approach involves the use of coupling reagents like BOP (benzotriazolyl N-oxytrisdimethylamino phosphonium (B103445) hexafluorophosphate) to achieve good yields and high chemical and chiral purity of the peptides. nih.govcapes.gov.br Another method described for synthesizing peptides, including dipeptides and tripeptides, involves regioselective C-N bond cleavage of lactams, which can be an economical approach. nih.gov Some strategies for dipeptide synthesis involve the use of unprotected amino acids with specific coupling reagents to avoid epimerization, a challenge particularly in the synthesis of longer peptides. chemrxiv.org
The synthesis of FK-156 and FK-565, both immunostimulating peptides containing meso-diaminopimelic acid, has been described with a focus on differentiating the two chiral centers of meso-DAP. nih.govcapes.gov.br Selective enzymatic hydrolysis of one methyl ester group of the L-center of a protected meso-A2pm diester has been utilized as a key step to simplify the synthesis of intermediates. nih.govcapes.gov.br Aminolysis of an N-carboxyanhydride intermediate with protected D-alanine was chosen to obtain the appropriate dipeptide for further peptide synthesis. nih.govcapes.gov.br
Orthogonal Protection Schemes in FK 565 Synthesis
Orthogonal protection schemes are crucial in peptide synthesis to selectively deprotect specific functional groups at different stages of the synthesis without affecting others. nih.govub.edu This is particularly important for complex peptides like FK 565, which contain multiple functional groups, including amino, carboxyl, and potentially side-chain functionalities on the meso-DAP residue.
In the synthesis of FK 565 and its core component, orthogonally protected meso-2,6-diaminopimelic acid, strategies involving condensation, ring-closing metathesis (RCM), and ring-opening sequences have been employed. researchgate.netacs.org This approach allows for the controlled introduction and removal of protecting groups. While general peptide synthesis often utilizes schemes like Boc/Benzyl or Fmoc/t-butyl, which rely on differential acid or base lability nih.govub.edu, specific orthogonal protection strategies tailored for the unique structure of FK 565 and its meso-DAP component are necessary. Research on the synthesis of orthogonally protected meso-DAP highlights the importance of such strategies in accessing this key building block for FK 565. researchgate.netacs.org The goal is to ensure that protecting groups can be removed under mutually exclusive conditions. ub.edugoogle.com
Enzymatic Approaches in Intermediates Synthesis
Enzymatic methods offer potential advantages in chemical synthesis, including high regio- and stereoselectivity, milder reaction conditions, and reduced environmental impact. d-nb.infonih.gov While the complete enzymatic synthesis of FK 565 is not widely reported, enzymatic approaches have been explored for the synthesis of key intermediates, particularly those involving the challenging meso-diaminopimelic acid residue.
As mentioned earlier, selective enzymatic hydrolysis has been used to differentiate the chiral centers of protected meso-diaminopimelic acid, providing a simplified route to a crucial intermediate for FK 565 synthesis. nih.govcapes.gov.br This demonstrates the utility of enzymes in performing specific transformations that might be difficult to achieve solely through chemical means. The use of commercially available proteases for selective hydrolysis highlights the practicality of enzymatic methods in this context. nih.govcapes.gov.br Enzymatic synthesis is also being explored for the production of various complex molecules and intermediates in organic chemistry. d-nb.infonih.gov
Exploration of Synthetic Biology Approaches for FK 565 and Analogs
Synthetic biology offers promising avenues for the production of complex natural products and their analogs through the engineering of biological systems. nih.govacs.org Given that FK 565 is structurally related to bacterial peptidoglycans, exploring engineered biosynthesis is a relevant area of research. ontosight.ainih.gov
Engineered Biosynthesis of Related Peptidoglycan Fragments
FK 565 is a derivative of the peptidoglycan fragment iE-DAP (D-isoGlu-meso-diaminopimelic acid). nih.govmdpi.com Peptidoglycans are complex polymers forming bacterial cell walls, and their biosynthesis involves a series of enzymatic steps. sigmaaldrich.comtandfonline.com Understanding the natural biosynthetic pathways of peptidoglycan fragments, particularly those containing meso-DAP, is fundamental to engineering their production.
Engineered biosynthesis approaches can focus on manipulating the metabolic pathways of microorganisms to produce specific peptidoglycan fragments or modified versions. While direct engineered biosynthesis of FK 565 itself might be complex due to the heptanoyl chain and specific linkages, research into the engineered biosynthesis of related peptidoglycan fragments containing meso-DAP is relevant. This could involve modifying bacterial strains to overproduce or alter the structure of their peptidoglycan components. The development of synthetic biology tools and techniques allows for the manipulation of biosynthetic pathways to generate novel compounds. nih.govukri.org
Development of Novel Production Platforms for Complex Peptides
Producing complex peptides like FK 565 through traditional chemical synthesis can be challenging and costly. chemrxiv.org Synthetic biology offers the potential to develop novel production platforms using microbial cell factories or cell-free systems. nih.govacs.org
Engineered microorganisms can be designed to express the necessary enzymes and pathways for the biosynthesis of complex peptides. nih.govukri.org This could involve introducing genes for the synthesis of the constituent amino acids, the heptanoyl-CoA precursor, and the enzymes required for peptide bond formation and fatty acid ligation in the correct stereochemical configuration. The challenge lies in coordinating the expression and activity of multiple enzymes and ensuring the correct assembly of the peptide chain and the addition of the heptanoyl group.
Alternatively, cell-free protein synthesis systems are being explored for the production of peptides and other complex molecules. acs.org These systems utilize the cellular machinery for protein synthesis in vitro, offering greater control over the reaction environment and potentially simplifying purification. Developing a cell-free system for FK 565 production would require reconstituting the necessary enzymatic machinery for activating and ligating the amino acids and the fatty acid.
Research in synthetic biology is continuously advancing the ability to engineer biological systems for the production of diverse molecules, including complex peptides and natural products. nih.govukri.orghznu.edu.cn This includes developing more efficient genetic engineering protocols, optimizing metabolic pathways, and creating novel enzymatic cascades. d-nb.infonih.gov While the engineered biosynthesis of FK 565 is a complex endeavor, the progress in synthetic biology for producing complex peptides and peptidoglycan-related structures suggests that this could become a viable production route in the future. ukri.org
Relationship to Naturally Occurring Peptides and Biosynthetic Pathways
FK 565, a synthetic acyltripeptide, holds a significant relationship with naturally occurring bacterial peptidoglycans, particularly through its structural component, meso-diaminopimelic acid (meso-DAP) ontosight.aimostwiedzy.pl. Peptidoglycans are essential components of bacterial cell walls, and fragments derived from their degradation, such as muramyl peptides, are known for their potent immunomodulatory activities pnas.org. FK 565 is considered a synthetic analog of FK-156, a naturally occurring immunoactive peptide isolated from Streptomyces olivaceogriseus mostwiedzy.pl.
Structurally, FK 565 is described as heptanoyl-γ-D-glutamyl-L-meso-diaminopimelyl-D-alanine ontosight.ainih.gov. This structure bears resemblance to the repeating units of bacterial peptidoglycan, which typically contain N-acetylglucosamine, N-acetylmuramic acid, and a peptide side chain that often includes meso-DAP in Gram-negative bacteria and some Gram-positive bacteria pnas.org. The presence of meso-DAP in FK 565 is crucial for its biological activity, particularly its ability to act as a nucleotide-binding oligomerization domain 1 (NOD1) ligand agonist abmole.comprobechem.commedchemexpress.com. NOD1 is an intracellular pattern recognition receptor that detects specific motifs within bacterial peptidoglycans, primarily those containing meso-DAP oup.com.
Research has highlighted the structural features of FK 565 that are sufficient for its immunomodulatory effects, drawing comparisons to tracheal cytotoxin (TCT) and muramyl dipeptide (MDP), other peptidoglycan-derived molecules pnas.org. While TCT contains a disaccharide and a peptide chain with meso-DAP, FK 565 lacks the disaccharide but retains the meso-DAP and a peptide moiety pnas.org. The heptanoyl group in FK 565 replaces the lactyl group found in FK-156 and muramyl peptides like MDP pnas.org. Despite these structural differences, FK 565, like FK-156 and MDP, can induce the release of cytokines such as interleukin-1 (IL-1) from immune cells, indicating a shared pathway of immune activation related to the recognition of bacterial peptidoglycan components pnas.orgoup.com.
The biosynthesis of peptidoglycan involves complex enzymatic pathways, including the synthesis of meso-DAP. While FK 565 is a synthetic compound, its design is based on the recognition of these natural bacterial structures and their biological effects ontosight.aimostwiedzy.pl. The meso-DAP component itself is a key intermediate in the biosynthesis of lysine (B10760008) in bacteria and plants mostwiedzy.plresearchgate.net. The synthesis of peptides containing meso-diaminopimelic acid, including FK 565 and FK-156, has been a subject of synthetic research, often utilizing selectively protected meso-DAP as a key building block mostwiedzy.pl.
The relationship between FK 565 and naturally occurring peptides is rooted in their shared ability to interact with host immune receptors that have evolved to detect bacterial components. FK 565's activity as a NOD1 agonist exemplifies this, as NOD1 specifically recognizes peptidoglycan fragments containing meso-DAP oup.com. This interaction triggers downstream signaling pathways, leading to the induction of inflammatory and immune responses oup.com.
While FK 565 is synthesized chemically, its structure is a biomimetic of natural bacterial cell wall components. This relationship is summarized in the table below, highlighting the key structural similarities and origins of related immunoactive peptides.
| Compound | Origin | Key Structural Features | Relationship to Peptidoglycan | NOD1 Agonist |
| FK 565 | Synthetic (analog of natural product) ontosight.aimostwiedzy.pl | Heptanoyl-γ-D-glutamyl-L-meso-diaminopimelyl-D-alanine ontosight.ainih.gov | Contains meso-DAP, a peptidoglycan component ontosight.aimostwiedzy.pl | Yes abmole.comprobechem.commedchemexpress.com |
| FK-156 | Streptomyces olivaceogriseus mostwiedzy.pl | D-lactoyl-L-alanyl-γ-D-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine nih.gov | Contains meso-DAP, a peptidoglycan component mostwiedzy.pl | Yes oup.com |
| Muramyl Dipeptide (MDP) | Bacterial peptidoglycan fragment pnas.org | N-acetylmuramyl-L-alanyl-D-isoglutamine | Core structure of peptidoglycan peptide side chain pnas.org | NOD2 agonist (primarily) oup.com |
| Tracheal Cytotoxin (TCT) | Bordetella pertussis peptidoglycan fragment pnas.org | Disaccharide-meso-diaminopimelyl-containing peptide pnas.org | Peptidoglycan fragment pnas.org | Yes (structural features sufficient for toxicity related to peptidoglycan recognition) pnas.org |
This table illustrates how FK 565, despite being synthetic, fits within a class of immunoactive peptides that are either directly derived from or structurally related to bacterial peptidoglycans, leveraging the host's innate immune recognition systems pnas.orgoup.com.
Advanced Research Methodologies and Preclinical Models for Studying Fk 565
Omics-Based Approaches in FK 565 Research
Omics technologies, including proteomics, genomics, and transcriptomics, offer comprehensive views of biological systems and are increasingly applied in pharmacological research to understand drug mechanisms and identify biomarkers. frontiersin.orgfrontiersin.orgimrpress.com
Proteomics for Protein Expression and Interaction Profiling
Proteomics involves the large-scale study of proteins, including their identification, quantification, modifications, and interactions. acs.orgmdpi.com Mass spectrometry is a key technology in proteomics, enabling detailed analysis of protein samples. acs.orgresearchgate.net By analyzing the proteome of cells or tissues treated with FK 565, researchers can identify changes in protein expression levels and gain insights into the downstream protein pathways affected by the compound. Proteomic studies can reveal which proteins are upregulated or downregulated in response to FK 565 treatment, providing clues about its cellular targets and the resulting functional changes. This can include analyzing protein modifications and protein-protein interactions, which are crucial for understanding cellular signaling cascades triggered by FK 565.
Genomics and Transcriptomics for Gene Regulation Analysis
Genomics is the study of an organism's complete set of DNA, while transcriptomics focuses on the entire collection of RNA transcripts in a cell at a specific time. wikipedia.orgwikipedia.org Transcriptomics technologies, such as RNA sequencing (RNA-Seq), allow for the quantification of gene expression levels. wikipedia.orgunifi.it By performing genomic and transcriptomic analyses on cells or tissues exposed to FK 565, researchers can investigate how the compound affects gene regulation. This involves identifying which genes are activated or repressed, and how these changes in gene expression correlate with observed cellular responses. bsc.esmdpi.com Such studies can help pinpoint the genetic pathways involved in FK 565's mechanism of action and identify potential genetic markers associated with its effects.
Integrative Proteogenomics for Comprehensive Molecular Insights
Integrative proteogenomics combines data from genomics, transcriptomics, and proteomics to provide a more comprehensive understanding of biological systems than single omics approaches alone. wikipedia.orgbiorxiv.orgresearchgate.net This integrated approach can help bridge the gap between genetic information and protein function, offering deeper insights into the molecular mechanisms influenced by FK 565. By integrating data on gene sequences, RNA transcripts, and protein abundance and modifications, researchers can correlate changes at different molecular levels and identify complex regulatory networks affected by the compound. mdpi.comnih.gov This can be particularly useful in identifying novel peptides or improving gene annotations based on protein evidence. wikipedia.orgresearchgate.net
Advanced in vitro Models
Advanced in vitro models are essential for studying the cellular and molecular effects of FK 565 in a controlled environment that mimics in vivo conditions more closely than traditional cell cultures. mdpi.com
Primary Cell Culture Systems
Primary cell cultures are derived directly from tissues or organs and retain many of the characteristics of the original cells, offering a more physiologically relevant model compared to immortalized cell lines. mdpi.comjst.go.jp Using primary cell cultures, researchers can study the direct effects of FK 565 on specific cell types known to be involved in its biological activities, such as macrophages or lymphocytes. nih.govnih.gov This allows for the investigation of cellular responses, signaling pathways, and the release of specific molecules in a context that more closely resembles the in vivo environment. nih.gov Primary cultures have been used to study the effects of FK 565 on various cell populations, including their ability to release factors like GM-CSF. nih.gov
Co-culture Models for Intercellular Communication Studies
Co-culture models involve growing two or more different cell types together, allowing for the study of intercellular communication and complex interactions that occur in native tissues. mednexus.orgnih.gov These models are particularly valuable for investigating how FK 565 influences the interactions between different cell populations, such as immune cells and target cells. championsoncology.com For example, co-culture systems can be used to study the interplay between macrophages and other immune cells in response to FK 565 stimulation, or the interaction between immune cells and cancer cells in the context of its potential anti-tumor properties. nih.govchampionsoncology.com Co-culture models can help to better understand the complex microenvironment in which FK 565 exerts its effects. mednexus.org
Innovative Preclinical in vivo Models
Innovative preclinical in vivo models are crucial for evaluating the complex biological activities of compounds like FK 565 within a living system. These models provide insights into systemic effects, immune responses, and potential interactions that cannot be fully replicated in simpler in vitro settings.
Genetically Engineered Animal Models
Genetically engineered animal models, particularly mice, are widely used in preclinical research to study gene function, disease pathogenesis, and evaluate therapeutics. n-tap.orgcriver.comresearchgate.net These models can be designed to mimic specific human disease conditions or to investigate the role of particular genes in the immune response. While the provided search results discuss the general application and advantages of genetically engineered animal models in research, including their use in studying immune responses and evaluating therapeutics, specific detailed research findings on FK 565 utilizing such models were not prominently featured. n-tap.orgcriver.comresearchgate.net However, studies on FK 565 have been conducted in various mouse strains, including immunosuppressed models, to assess its effects on phagocyte counts and function, and host resistance to infection, which can be considered a form of in vivo modeling. nih.govnih.gov
Humanized Animal Models for Immune Response Studies
Humanized animal models, often created by engrafting human cells, tissues, or immune system components into immunodeficient animals, are valuable tools for studying human-specific immune responses in vivo. imrpress.comfrontiersin.org These models aim to overcome the limitations of traditional animal models in fully recapitulating the human immune system's complexity. imrpress.comnih.gov They are particularly relevant for evaluating immunomodulatory compounds like FK 565, which are known to influence human immune cells and cytokine production. ontosight.airesearchgate.net While the search results highlight the development and application of humanized mouse models for studying human immune responses to pathogens and in the context of gene therapy, specific detailed research findings on FK 565 using these precise models were not extensively detailed. imrpress.comfrontiersin.orgresearchgate.net However, the principle of using models that better mimic human immunity is directly applicable to understanding the full potential of FK 565's immunomodulatory effects. elsevier.es
Microphysiological Systems (MPS) and Organoid Models
Microphysiological Systems (MPS), including organ-on-a-chip and organoid technologies, represent advanced in vitro models that aim to mimic the structure and function of human organs and tissues. 3rc.orgaltex.orgnih.govnih.gov These systems offer a more physiologically relevant environment compared to traditional 2D cell cultures and can incorporate multiple cell types and physical cues. altex.orgnih.gov Organoids are 3D multicellular aggregates derived from stem cells that self-assemble into structures resembling organs. 3rc.orgnih.gov MPS and organoids are increasingly being explored as alternatives or complements to animal models in drug discovery and disease modeling. 3rc.orgaltex.orgnih.gov They hold potential for studying the effects of compounds like FK 565 on specific organ systems or cellular interactions in a controlled environment. altex.org While the search results discuss the general applications of MPS and organoids in disease modeling and drug development, including their use in studying immune responses and overcoming limitations of animal models, specific detailed research findings on the application of MPS or organoid models for studying FK 565 were not found. researchgate.net3rc.orgaltex.orgnih.govnih.gov
Biophysical and Imaging Techniques for Molecular Interaction Studies
Biophysical and imaging techniques are essential for investigating the molecular interactions of FK 565, providing insights into its binding, conformational changes, and localization. These techniques operate at various scales, from atomic to cellular, to elucidate how FK 565 interacts with its biological targets. imagingcoe.org
Techniques such as fluorescence imaging, including fluorescence lifetime imaging microscopy (FLIM), are used to visualize sub-cellular components, study molecular interactions, and analyze biochemical processes in living cells and tissues. mdpi.com Molecular imaging, in general, aims to link structural information of protein interactions and complexes to cellular responses. imagingcoe.org Advanced vibrational spectroscopic techniques like Fourier transform infrared (FT-IR) and attenuated total reflection (ATR)-FT-IR spectroscopic imaging are also employed to understand molecular interactions. spectroscopyonline.com Molecular dynamics (MD) simulations represent a computational biophysical method used to characterize structural and dynamical aspects of molecular interactions, including lipid-protein interactions. nih.gov
While these techniques are broadly applied in biological and pharmaceutical research to understand how compounds interact at the molecular level, specific detailed research findings on the application of these precise biophysical and imaging techniques to study the molecular interactions of FK 565 were not explicitly detailed in the provided search results. However, the principles and capabilities of these methods are relevant for future investigations into the precise molecular mechanisms by which FK 565 exerts its effects, such as its interaction with immune cell receptors or other cellular components. imagingcoe.orgmdpi.comspectroscopyonline.comnih.govnih.govmdpi.comresearchgate.netulisboa.ptunimi.itacs.org
Future Research Directions and Translational Perspectives of Fk 565 in Preclinical Settings
Elucidating Unidentified Molecular Targets and Signaling Cascades
The principal mechanism of action for FK565 is the binding to and activation of the intracellular pattern recognition receptor NOD1. nih.govmedchemexpress.com This interaction initiates a well-described signaling cascade. Upon ligand binding, NOD1 recruits the receptor-interacting protein kinase 2 (RIP2), which undergoes phosphorylation. researchgate.net This event facilitates the recruitment of other proteins to form a "Nodosome," which in turn activates downstream pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades. nih.govresearchgate.net Activation of these pathways culminates in the transcription and production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides. nih.govresearchgate.net
However, the full spectrum of FK565's molecular interactions remains an area of active investigation. Research has revealed that in vivo administration of FK565 can induce strong, site-specific vascular inflammation, particularly in the aortic root, an effect not uniformly observed in other tissues. ahajournals.org This tissue-specific response suggests that the canonical NOD1 signaling pathway may be modulated by unidentified, cell-type-specific co-factors or that FK565 may have additional, as-yet-uncharacterized molecular targets. The complex interplay between Rho GTPases like RhoA, Cdc42, and Rac1 in Gα13-mediated signaling cascades further illustrates the potential for intricate, context-dependent cellular responses that are not fully mapped. nih.gov Elucidating these nuances is critical for a complete mechanistic understanding.
Investigating FK565 in Novel Preclinical Disease Models (e.g., Autoimmune, Inflammatory, Cancer Immunotherapy)
Given its defined role as a NOD1 agonist, FK565 holds significant potential for investigation in various preclinical disease models where NOD1 signaling is implicated.
Autoimmune and Inflammatory Diseases: The involvement of NOD1 in inflammatory processes makes FK565 a compelling candidate for study in models of autoimmune disorders. nih.govnih.gov Preclinical models such as collagen-induced arthritis (CIA) for rheumatoid arthritis and experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis are standard tools to test novel therapeutics. oncodesign-services.comchempartner.com While direct studies of FK565 in these specific models are not widely reported, its ability to induce a potent inflammatory response, including arteritis in mice, suggests its activity could modulate disease outcomes. medchemexpress.comahajournals.org Further research could explore whether the immunostimulatory properties of FK565 could exacerbate or, under certain conditions, paradoxically re-balance dysfunctional immune responses characteristic of these diseases.
Cancer Immunotherapy: A key area for future research is the application of FK565 in cancer immunotherapy. nih.gov Its demonstrated ability to augment the function of natural killer (NK) cells, macrophages, and T cells is highly relevant, as these cells are critical effectors in anti-tumor immunity. nih.govnih.gov Preclinical studies have already shown that FK565 possesses therapeutic properties against experimental and spontaneous metastases, which is attributed to this immune augmentation. nih.govnih.gov Future investigations could utilize syngeneic mouse tumor models, which possess a complete and competent immune system, to evaluate the efficacy of FK565 as a monotherapy or, more likely, in combination with other immunotherapies like checkpoint inhibitors. nih.govescholarship.org The goal would be to leverage FK565's ability to stimulate innate immunity to create a more robust anti-tumor response.
Development of Next-Generation Immunomodulatory Peptides Based on FK565 Scaffold
FK565 itself is a synthetic derivative of FK-156, a peptide discovered in Streptomyces fermentation broths, demonstrating a history of structural modification to optimize activity. nih.gov A significant future direction is to use the heptanoyl-tripeptide structure of FK565 as a scaffold for the development of next-generation immunomodulatory peptides. nih.gov
The rationale for creating such derivatives is multifaceted. A primary challenge with FK565 is its rapid degradation and excretion in vivo, a common issue for small peptides. nih.govnih.gov This necessitates higher or more frequent dosing in preclinical studies. nih.gov Next-generation analogs could be engineered for enhanced stability, leading to improved pharmacokinetic profiles. Furthermore, medicinal chemistry efforts could aim to create derivatives with greater potency or selectivity for NOD1, or even to modulate the downstream signaling outcome. For instance, analogs could be designed to preferentially activate certain pathways (e.g., MAPK over NF-κB) or to induce a more targeted cytokine profile. This strategy mirrors the successful development of next-generation Cereblon E3 ligase modulators (CELMoDs) from earlier immunomodulatory drugs (IMiDs), which were designed for more potent and specific activity. oncotarget.commyeloma.org.uk The development of new peptides from the FK565 scaffold could yield novel therapeutics with a more refined and potent immunomodulatory capacity.
Applications in Veterinary Immunology and Aquaculture
The use of immunostimulants to enhance disease resistance is an established concept in veterinary medicine. msdvetmanual.com The potential of FK565 as an immunomodulator has been explored in swine. In a series of in vitro and in vivo experiments, FK565 was evaluated for its effects on porcine macrophage and lymphocyte function. nih.gov In vitro, the compound did not affect mitogen-stimulated lymphocyte blastogenesis or interleukin-2 (B1167480) production. nih.gov While a trend toward increased natural killer (NK) cell activity was noted in vivo, a significant decrease in alveolar macrophage cytolytic activity was observed in pigs treated with 6 μg/kg/day. nih.gov Based on these results, the researchers concluded that FK565, at the dosages tested, was not a suitable immunomodulator for the enhancement of nonspecific immunity in swine. nih.gov
These findings highlight the species-specific nature of immune responses and underscore the need for targeted research in veterinary applications. While this particular study in pigs was not promising, the principle of using a NOD1 agonist to stimulate immunity could still be relevant for other species or different disease contexts in veterinary medicine.
In aquaculture, where enhancing the innate immune system of fish to prevent infectious disease outbreaks is of high economic importance, no specific studies involving FK565 are apparent. However, given that fish possess NOD-like receptors, the investigation of stable, water-soluble NOD1 agonists derived from the FK565 scaffold could represent a novel avenue for developing new immunostimulants for this industry.
Overcoming Challenges in Preclinical Translation and Mechanistic Understanding
Translating preclinical findings into clinical applications is fraught with challenges, and FK565 is no exception. A primary hurdle is the incomplete mechanistic understanding of its full biological effects. The observation of site-specific vascular inflammation and contradictory effects on macrophage activity in different species and contexts (augmentation in mice vs. decreased cytolytic activity in pigs) points to significant gaps in our knowledge. ahajournals.orgnih.govnih.govnih.gov A deeper understanding of how FK565 signaling is regulated in different cell types and species is essential for predicting its effects in humans.
Furthermore, several practical challenges exist in preclinical development.
Pharmacokinetics: As a small peptide, FK565 is subject to rapid degradation and clearance, which complicates the interpretation of in vivo studies and its development as a therapeutic agent. nih.govnih.gov The development of more stable analogs or advanced drug delivery systems is a critical step to overcome this limitation.
Animal Models: The predictive value of animal models is a persistent challenge. nih.gov Rodent models of complex human diseases like autoimmune conditions or cancer may not fully recapitulate the human immune system's response to a NOD1 agonist. nih.gov The potential for inducing neutralizing antibodies or other xenogeneic responses when administering therapeutic agents in preclinical models must also be carefully managed to ensure the data is translatable. escholarship.org
Dose-Response Relationship: The optimal therapeutic window for an immunomodulator like FK565 is likely to be narrow. As seen in the porcine study, different doses can lead to varied and even opposing effects. nih.gov Establishing a clear and predictable dose-response relationship for its desired therapeutic effect versus potential pro-inflammatory toxicity is a crucial and complex task.
Overcoming these challenges will require a multi-pronged approach, including advanced molecular studies to map signaling pathways, the development of improved preclinical models (such as humanized mice), and innovative medicinal chemistry to create next-generation compounds with superior drug-like properties. nih.govnih.gov
Compound Reference Table
Q & A
Q. What is the primary mechanism of action of FK 565 in modulating innate immune responses?
FK 565 functions as a nucleotide-binding oligomerization domain (Nod)-1 ligand agonist, directly activating the Nod1 signaling pathway, which triggers downstream inflammatory responses via NF-κB and MAPK pathways. Methodologically, researchers can confirm this activation by measuring cytokine production (e.g., IL-8, TNF-α) in Nod1-expressing cell lines (e.g., HEK293T-Nod1) using ELISA or luminescence-based reporter assays .
Q. What experimental models are appropriate for studying FK 565's effects on bacterial infection resistance?
Immunosuppressed murine models (e.g., cyclophosphamide- or hydrocortisone-treated mice) are standard for evaluating FK 565's ability to restore phagocyte function. Key endpoints include bacterial clearance rates (e.g., Pseudomonas aeruginosa challenge), phagocytosis assays using peritoneal macrophages, and survival analysis. Oral or subcutaneous administration protocols (1–10 mg/kg) are recommended based on historical efficacy .
Q. How does FK 565 enhance macrophage activity, and what assays quantify this effect?
FK 565 enhances macrophage spreading, phagocytosis (latex particle uptake), intracellular bacterial killing, and superoxide anion production. Researchers should use:
- Flow cytometry to assess phagocytic uptake of fluorescently labeled particles.
- Nitroblue tetrazolium (NBT) reduction assays to measure superoxide production.
- Lysosomal enzyme activity assays (e.g., β-glucuronidase) to evaluate degradative capacity .
Advanced Research Questions
Q. How can conflicting data on FK 565's efficacy in different immune cell populations be resolved?
Discrepancies often arise from cell-type-specific Nod1 expression or variations in experimental conditions (e.g., dosing routes). To address this:
Q. What methodologies validate FK 565's role in antitumor immunity, particularly in metastasis models?
In experimental metastasis models (e.g., B16-F10 lung colonization), FK 565's antitumor effects are macrophage-dependent. Key approaches include:
Q. How does FK 565 synergize with conventional antibiotics in immunocompromised hosts?
Combination studies with antibiotics (e.g., gentamicin) in cyclophosphamide-treated mice demonstrate enhanced bacterial clearance. Methodological steps:
- Use checkerboard assays to determine fractional inhibitory concentration (FIC) indices.
- Measure phagocyte oxidative burst (via chemiluminescence) to assess immune potentiation.
- Conduct time-kill curves to evaluate antibiotic efficacy with/without FK 565 pre-treatment .
Methodological Considerations
Q. Table 1: Key Assays for FK 565 Research
Data Contradictions and Resolution
- Variable Efficacy in Oral vs. Parenteral Administration : Evidence shows FK 565’s oral bioavailability depends on structural stability against gut proteases. Preclinical studies should include pharmacokinetic profiling (e.g., plasma half-life via LC-MS) and protease inhibition assays .
- Dose-Dependent Biphasic Responses : High doses (>10 mg/kg) may suppress immune activation. Use graded dosing regimens with cytokine monitoring (e.g., IL-6, IL-10) to avoid paradoxical effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
